1-(1H-咪唑-4-基甲基)哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

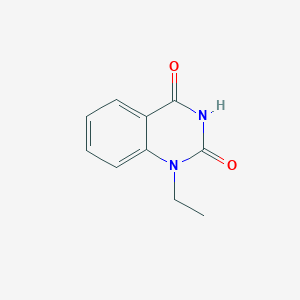

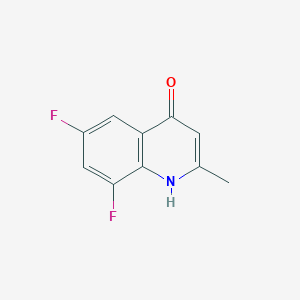

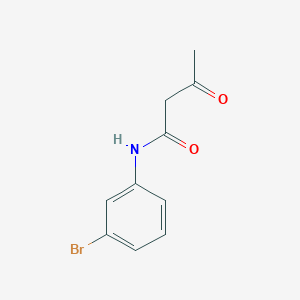

The compound "1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid" is a heterocyclic compound that features both imidazole and piperidine rings. Imidazole is a five-membered planar ring with two nitrogen atoms at non-adjacent positions, which is a feature of many biologically active molecules. Piperidine is a six-membered ring containing one nitrogen atom, which is often found in chemical entities with pharmacological properties. The combination of these two rings in a single molecule suggests potential for biological activity and makes it an interesting target for synthesis and study.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been reported in various studies. For instance, the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids was achieved by reacting 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride and haloform cleavage to yield the desired products in high yields . Another study reported the synthesis of 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives through the reaction of acid chlorides with 2,3-diaminopyridine . Although these methods do not directly describe the synthesis of "1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid," they provide valuable insights into the synthesis of similar imidazole-containing compounds.

Molecular Structure Analysis

The molecular structure of imidazole and piperidine derivatives has been characterized using various spectroscopic techniques. For example, novel heterocyclic amino acids containing the piperidine ring were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS . Similarly, the imidazo[1,5-a]pyridine skeleton has been used to generate stable N-heterocyclic carbenes, and their structures were characterized . These studies demonstrate the importance of spectroscopic methods in determining the structure of such complex molecules.

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. For instance, imidazo[1,5-a]pyridine carbenes were involved in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans10. Additionally, imidazo[1,5-a]pyridine derivatives have been used to synthesize stable N-heterocyclic carbenes . These reactions highlight the reactivity of imidazole derivatives and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be inferred from related compounds. For example, the synthesis of α-(1H-imidazol-1-yl)alkyl (IMIDA) carboxylic acid esters, which are chemically labile and serve as prodrugs, suggests that imidazole-containing compounds can have interesting chemical properties that make them suitable for drug development . The thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have also been investigated, providing insights into the stability and potential applications of these compounds .

科学研究应用

在阳极氧化铝中的电解着色

- 研究背景:该化合物已被研究,以了解其在锡(II)溶液中对阳极氧化铝进行电解着色过程中的投射能力和抗大气氧化的影响,作为对杂环有机化合物进行研究的一部分 (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994)。

合成和抗癌活性

- 研究背景:该化合物已被用于高效合成哌嗪-2,6-二酮和4-(1H-吲哚-2-甲酰)哌嗪-2,6-二酮衍生物,这些衍生物已被评估其抗癌活性 (Kumar, Kumar, Roy, & Sondhi, 2013)。

反应机制和结构分析

- 研究背景:已对涉及1-(1H-咪唑-4-基甲基)哌啶-4-羧酸的官能化反应和晶体结构进行研究,有助于理解反应机制和分子结构 (Yıldırım, Kandemirli, & Demir, 2005; Ö. Yıldırım et al., 2006)。

医学成像和诊断

- 研究背景:该化合物已被用于制备混合配体fac-三羰基配合物,用于潜在的医学成像和诊断应用 (Mundwiler, Kündig, Ortner, & Alberto, 2004)。

配位聚合物的合成和结构

- 研究背景:已研究了镍(II)与4 ′ -(咪唑-1-基甲基)苯甲酸根离子的一维配位聚合物的合成和晶体结构,展示了该化合物在配位化学中的作用 (Fan, Zhang, Okamura, Zou, Ueyama, & Sun, 2001)。

高压连续流合成

- 研究背景:已研究了包括该化合物在内的1H-4-取代咪唑的高温/高压连续流合成,用于生产达克拉他韦等药物 (Carneiro, Gutmann, Souza, & Kappe, 2015)。

未来方向

属性

IUPAC Name |

1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFWBFYCVMEIGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)

![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)